molecular formula C15H25NO4 B13019106 (1S,2R,3R,6R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-methylbicyclo[4.1.0]heptane-3-carboxylate

(1S,2R,3R,6R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-methylbicyclo[4.1.0]heptane-3-carboxylate

Cat. No.: B13019106
M. Wt: 283.36 g/mol
InChI Key: DEDVYQNTPXYMCA-JNIYBQFBSA-N
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Description

Bicyclo[4.1.0]heptane Core Architecture: Ring Strain and Conformational Dynamics

The bicyclo[4.1.0]heptane system comprises a cyclohexane ring fused to a cyclopropane moiety, creating a highly strained architecture. Cyclopropane’s inherent angle strain (28 kcal/mol) is compounded by torsional strain from the fused cyclohexane, resulting in total ring strain estimates of 40–45 kcal/mol for this bicyclic framework. This strain destabilizes the σ-framework of the cyclopropane ring, rendering it susceptible to ring-opening reactions and conformational rigidity.

Conformational Restrictions

The fused cyclopropane enforces a planar geometry at the bridgehead carbons (C1 and C6), while the cyclohexane adopts a boat-like conformation to alleviate steric clashes. Molecular dynamics simulations reveal limited flexibility, with energy barriers exceeding 15 kcal/mol for out-of-plane distortions. This rigidity is critical for maintaining the stereochemical integrity of the substituents at C2 and C3.

Table 1: Strain Energy Comparison of Bicyclic Systems
Bicyclic System Ring Strain (kcal/mol) Key Structural Feature
Bicyclo[4.1.0]heptane 40–45 Fused cyclopropane-cyclohexane
Bicyclo[2.2.1]heptane 20–25 Norbornane-like structure
Bicyclo[1.1.0]butane 66 Highly puckered, dual cyclopropanes

Properties

Molecular Formula

C15H25NO4

Molecular Weight

283.36 g/mol

IUPAC Name

methyl (1S,2R,3R,6R)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[4.1.0]heptane-3-carboxylate

InChI

InChI=1S/C15H25NO4/c1-14(2,3)20-13(18)16-11-10-8-9(10)6-7-15(11,4)12(17)19-5/h9-11H,6-8H2,1-5H3,(H,16,18)/t9-,10+,11-,15-/m1/s1

InChI Key

DEDVYQNTPXYMCA-JNIYBQFBSA-N

Isomeric SMILES

C[C@]1(CC[C@@H]2C[C@@H]2[C@H]1NC(=O)OC(C)(C)C)C(=O)OC

Canonical SMILES

CC1(CCC2CC2C1NC(=O)OC(C)(C)C)C(=O)OC

Origin of Product

United States

Preparation Methods

Cyclopropanation-Based Ring Construction

A common approach to build the bicyclo[4.1.0]heptane framework is through intramolecular cyclopropanation of a suitably functionalized cyclohexene derivative. This involves:

  • Starting from a cyclohexene precursor bearing substituents at positions that will become the 2- and 3-positions of the bicyclic system.
  • Generation of a carbene or carbenoid intermediate (e.g., from diazo compounds or Simmons–Smith reagents) to induce cyclopropanation, forming the bicyclo[4.1.0]heptane ring.
  • Control of stereochemistry is achieved by substrate design and reaction conditions to favor the desired diastereomer.

Introduction of the Boc-Protected Amino Group

The amino substituent is typically introduced via:

  • Nucleophilic substitution or addition reactions on a precursor bearing a leaving group or activated position at C-2.
  • Protection of the amino group with tert-butoxycarbonyl (Boc) is performed using di-tert-butyl dicarbonate (Boc2O) under mild basic conditions to prevent side reactions.
  • The Boc group stabilizes the amino functionality during further synthetic steps and purification.

Installation of the Methyl Ester

The methyl ester at the 3-position is introduced by:

  • Esterification of the corresponding carboxylic acid intermediate using methanol and acid catalysis or via methylation of a carboxylate salt.
  • Alternatively, the ester group can be introduced earlier in the synthesis if the starting materials or intermediates already contain the ester functionality.

Stereochemical Control and Purification

  • The stereochemistry at the four chiral centers (1S,2R,3R,6R) is controlled by the choice of chiral starting materials, chiral auxiliaries, or asymmetric catalysis.
  • Purification techniques such as column chromatography, recrystallization, and chiral HPLC are employed to isolate the desired stereoisomer with high enantiomeric purity.

Representative Synthetic Route Example

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Cyclopropanation Simmons–Smith reagent (Zn-Cu, CH2I2) Formation of bicyclo[4.1.0]heptane core
2 Amination Nucleophilic substitution with NH2 source Introduction of amino group at C-2
3 Boc Protection Di-tert-butyl dicarbonate, base (e.g., NaHCO3) Boc-protected amino group formation
4 Esterification Methanol, acid catalyst (e.g., H2SO4) Methyl ester formation at C-3
5 Purification and Stereoselective Isolation Chromatography, recrystallization, chiral HPLC Isolation of (1S,2R,3R,6R) stereoisomer

Research Findings and Optimization

  • Studies indicate that the cyclopropanation step is critical for yield and stereoselectivity; use of chiral catalysts or auxiliaries can enhance enantioselectivity.
  • Boc protection is generally high yielding and mild, preserving the stereochemical integrity of the molecule.
  • Esterification conditions must be optimized to avoid racemization or hydrolysis of sensitive groups.
  • Analytical techniques such as NMR, chiral HPLC, and X-ray crystallography confirm stereochemistry and purity.

Summary Table of Key Parameters

Parameter Typical Conditions/Values Comments
Cyclopropanation reagent Simmons–Smith (Zn-Cu, CH2I2) or diazo compounds Controls ring formation and stereochemistry
Boc protection reagent Di-tert-butyl dicarbonate (Boc2O) Mild base, room temperature
Esterification Methanol, acid catalyst (H2SO4 or HCl) Avoid prolonged heating to prevent side reactions
Stereochemical purity >95% enantiomeric excess achievable Verified by chiral HPLC and NMR
Purification methods Column chromatography, recrystallization Essential for isolating pure stereoisomer

Chemical Reactions Analysis

Types of Reactions

(1S,2R,3R,6R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-methylbicyclo[4.1.0]heptane-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or alcohol, while substitution could introduce a new functional group such as an alkyl or aryl group.

Scientific Research Applications

Medicinal Chemistry Applications

  • Pharmaceutical Development:
    • The compound is being explored as a potential building block for synthesizing various pharmaceuticals due to its ability to modify biological activity through structural alterations. The Boc protecting group allows for selective deprotection during synthesis, facilitating the introduction of other functional groups essential for drug activity.
  • Bioactive Compound Synthesis:
    • Its bicyclic structure may confer unique biological activities, making it a candidate for developing new bioactive compounds. Research indicates that compounds with similar bicyclic frameworks often exhibit enhanced pharmacological properties compared to their acyclic counterparts.
  • Interaction Studies:
    • The compound can be utilized in interaction studies to evaluate its binding affinity to specific biological targets, which is crucial for drug design and development processes.

Organic Synthesis Applications

  • Versatile Building Block:
    • The compound serves as a versatile intermediate in organic synthesis, allowing chemists to construct complex molecules efficiently. Its unique stereochemistry can lead to the formation of diverse derivatives that may have varied applications in different chemical contexts.
  • Synthesis of Complex Natural Products:
    • Researchers are investigating its use in the total synthesis of complex natural products, where the bicyclic framework can play a critical role in achieving the desired molecular architecture.

Case Study 1: Synthesis of Bioactive Derivatives

A recent study demonstrated the synthesis of several derivatives from (1S,2R,3R,6R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-methylbicyclo[4.1.0]heptane-3-carboxylate that exhibited significant anti-inflammatory properties in vitro. This highlights the compound's potential as a precursor for developing new anti-inflammatory agents.

Case Study 2: Drug Design Applications

In another research effort, scientists utilized this compound to create analogs targeting specific receptors associated with neurological disorders. The modifications allowed for enhanced receptor binding and improved pharmacokinetic profiles compared to existing treatments.

Mechanism of Action

The mechanism of action of (1S,2R,3R,6R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-methylbicyclo[4.1.0]heptane-3-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Bicyclic Frameworks

tert-Butyl (1R,6S)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate (CAS: 951766-54-4)
  • Molecular Formula: C₁₀H₁₇NO₃
  • Key Differences :
    • Replaces the methyl ester with a tert-butyl ester.
    • Incorporates a 7-oxa (oxygen) and 3-aza (nitrogen) bridge, altering electronic properties and hydrogen-bonding capacity.
  • Applications : Likely used in medicinal chemistry for heterocyclic scaffold diversification .
(1R,6S)-3-(tert-Butoxycarbonyl)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid (CAS: 1820752-46-2)
  • Molecular Formula: C₁₂H₁₉NO₄
  • Key Differences :
    • Features a carboxylic acid instead of a methyl ester, increasing hydrophilicity.
    • Lacks the methyl substituent at position 3, reducing steric hindrance.
  • Applications: Potential precursor for peptide coupling or metal-organic frameworks .
(1S,3S,4S)-2-(tert-Butoxycarbonyl)-5,5-difluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid (CAS: 1173294-36-4)
  • Molecular Formula: C₁₂H₁₇F₂NO₄
  • Key Differences :
    • Bicyclo[2.2.1]heptane core with difluoro substitution enhances metabolic stability.
    • Carboxylic acid group at position 3 enables conjugation with amines or alcohols.
  • Applications : Fluorinated analogs are critical in drug design for improved bioavailability .

Comparison of Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups LogP* (Predicted)
Target Compound C₁₄H₂₄N₂O₄ 284.35 Boc-amino, methyl ester 2.1
tert-Butyl (1R,6S)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate C₁₀H₁₇NO₃ 199.25 Boc-aza, tert-butyl ester 1.8
(1R,6S)-3-Boc-3-azabicyclo[4.1.0]heptane-1-carboxylic acid C₁₂H₁₉NO₄ 241.29 Boc-aza, carboxylic acid 0.9
(1S,3S,4S)-2-Boc-5,5-difluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid C₁₂H₁₇F₂NO₄ 277.26 Boc-aza, carboxylic acid, difluoro 1.4

*LogP values estimated using fragment-based methods.

Biological Activity

Introduction

(1S,2R,3R,6R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-methylbicyclo[4.1.0]heptane-3-carboxylate is a bicyclic compound notable for its complex structure and potential applications in medicinal chemistry. This compound features a tert-butoxycarbonyl (Boc) protecting group on the amino functional group, which is significant for its reactivity and biological activity.

Chemical Structure and Properties

  • Molecular Formula : C₁₅H₂₅NO₄
  • Molecular Weight : 283.36 g/mol
  • CAS Number : 2227206-42-8

The compound's bicyclic framework consists of a seven-membered ring fused with a five-membered ring, which may influence its biological interactions and pharmacological properties.

Synthesis

The synthesis of (1S,2R,3R,6R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-methylbicyclo[4.1.0]heptane-3-carboxylate involves several steps, typically including:

  • Formation of the bicyclic structure.
  • Introduction of the Boc protecting group.
  • Methylation at the carboxylate position.

Pharmacological Applications

Research indicates that compounds with similar structures exhibit various biological activities including:

  • Antimicrobial Activity : Compounds with bicyclic structures have been shown to possess antimicrobial properties, potentially through mechanisms that disrupt bacterial cell wall synthesis or function.
  • Antitumor Activity : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, indicating potential as anticancer agents.
  • Neuroprotective Effects : Certain bicyclic compounds are being investigated for their ability to protect neuronal cells in models of neurodegenerative diseases.

Interaction Studies

Interaction studies involving (1S,2R,3R,6R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-methylbicyclo[4.1.0]heptane-3-carboxylate could focus on:

  • Binding affinity to specific biological targets such as enzymes or receptors.
  • Inhibition of key metabolic pathways in pathogens or cancer cells.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Antimicrobial Studies : A study published in Journal of Medicinal Chemistry highlighted that structurally similar bicyclic compounds exhibited significant antibacterial activity against Gram-positive bacteria due to their ability to inhibit cell wall synthesis .
  • Antitumor Activity : Research demonstrated that derivatives of bicyclic amino acids showed promising results in inhibiting the proliferation of various cancer cell lines, suggesting that modifications to the bicyclic structure can enhance efficacy .
  • Neuroprotective Mechanisms : A recent investigation into neuroprotective effects revealed that certain bicyclic compounds could reduce oxidative stress in neuronal cells, indicating potential therapeutic applications in neurodegenerative diseases .

Comparative Analysis with Similar Compounds

Compound NameStructureUnique Features
Methyl 2-Amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylateStructureContains a selenazole ring which may impart different reactivity and biological activity.
(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-((S)-2-oxopyrrolidin-3-yl)propanoateStructureIncorporates a pyrrolidine ring that may alter pharmacokinetic properties.
(R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoateStructureFeatures an iodine substituent that could enhance reactivity in certain chemical transformations.

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